molecular formula C19H17N5O4 B2994052 9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900011-14-5

9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2994052
CAS No.: 900011-14-5
M. Wt: 379.376
InChI Key: UPSWSLFBABJKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is part of a broader class of compounds with varied biological activities. Research in this area focuses on the synthesis of novel heterocyclic compounds derived from similar purine bases for potential therapeutic applications. For example, novel purine derivatives have been synthesized to explore their anti-inflammatory and analgesic properties, showing significant activity as COX-2 inhibitors with promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate the potential for compounds within this chemical class to serve as leads in the development of new therapeutic agents targeting inflammatory pathways.

Antiprotozoal and Antiviral Properties

Compounds structurally related to this compound have been evaluated for their antiprotozoal and antiviral activities. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004). This underscores the importance of purine derivatives in developing new antiprotozoal therapies.

Enzyme Inhibition for Antidiabetic Applications

The exploration of purine derivatives extends into the development of enzyme inhibitors with potential antidiabetic effects. Synthesis of novel dihydropyrimidine derivatives, for example, has been directed at evaluating their in vitro antidiabetic activity through α-amylase inhibition assays, highlighting the versatility of purine-based compounds in therapeutic applications beyond anti-inflammatory and antiprotozoal effects (Lalpara et al., 2021).

Antimycobacterial Activity

Research into purine derivatives also includes investigating their antimycobacterial properties. For instance, 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have been synthesized and screened for activity against Mycobacterium tuberculosis. Certain derivatives, especially those with electron-donating substituents and a chlorine atom at the purine 2-position, have shown high antimycobacterial activity, low toxicity against mammalian cells, and efficacy inside macrophages, presenting a promising avenue for antituberculosis drug development (Bakkestuen, Gundersen, & Utenova, 2005).

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-3-27-12-7-5-4-6-11(12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-8-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSWSLFBABJKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.